molecular formula C26H20ClN3OS B297269 5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one

Numéro de catalogue B297269
Poids moléculaire: 458 g/mol
Clé InChI: DQINTUMABDETLO-IWIPYMOSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIX-01294 and is a small molecule inhibitor of G9a histone methyltransferase. G9a is an enzyme that plays a crucial role in epigenetic regulation and has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Mécanisme D'action

BIX-01294 acts as a competitive inhibitor of G9a histone methyltransferase by binding to its SET domain, which is responsible for catalyzing histone H3 lysine 9 (H3K9) methylation. H3K9 methylation is a critical epigenetic modification that regulates gene expression, chromatin structure, and cellular differentiation. By inhibiting G9a, BIX-01294 reduces H3K9 methylation levels, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
BIX-01294 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, BIX-01294 induces cell cycle arrest, apoptosis, and differentiation, leading to reduced tumor growth and metastasis. In neuronal cells, BIX-01294 improves synaptic plasticity, memory, and neuronal survival, leading to potential therapeutic applications in neurodegenerative diseases. BIX-01294 has also been shown to modulate immune responses, inflammation, and metabolism, suggesting broader applications in various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BIX-01294 has several advantages for lab experiments, including high potency, selectivity, and specificity for G9a inhibition. BIX-01294 is also relatively stable and easy to use in various cell types and animal models. However, BIX-01294 has some limitations, including its relatively short half-life and potential off-target effects on other histone methyltransferases or proteins. Moreover, BIX-01294 may not be suitable for clinical applications due to its poor pharmacokinetic properties and potential toxicity.

Orientations Futures

For BIX-01294 include the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced toxicity. BIX-01294 can also be used in combination with other drugs or therapies to enhance their efficacy and reduce resistance. Moreover, BIX-01294 can be used as a tool to study the role of G9a in various diseases and to identify new therapeutic targets and biomarkers.

Méthodes De Synthèse

The synthesis of BIX-01294 involves the condensation of 4-chlorobenzaldehyde and 1-benzyl-1H-indole-3-carbaldehyde with 2-thioxoimidazolidin-4-one in the presence of acetic acid and ammonium acetate. The resulting product is then purified through column chromatography to obtain BIX-01294 in high purity and yield.

Applications De Recherche Scientifique

BIX-01294 has been extensively studied in various scientific research fields, including epigenetics, cancer biology, and neuroscience. As a G9a inhibitor, BIX-01294 has been shown to induce differentiation and apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. BIX-01294 has also been demonstrated to improve cognitive function and memory in animal models of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

Propriétés

Formule moléculaire

C26H20ClN3OS

Poids moléculaire

458 g/mol

Nom IUPAC

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-chlorophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H20ClN3OS/c1-28-24(25(31)30(26(28)32)21-13-11-20(27)12-14-21)15-19-17-29(16-18-7-3-2-4-8-18)23-10-6-5-9-22(19)23/h2-15,17H,16H2,1H3/b24-15-

Clé InChI

DQINTUMABDETLO-IWIPYMOSSA-N

SMILES isomérique

CN1/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)N(C1=S)C5=CC=C(C=C5)Cl

SMILES

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=S)C5=CC=C(C=C5)Cl

SMILES canonique

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=S)C5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.